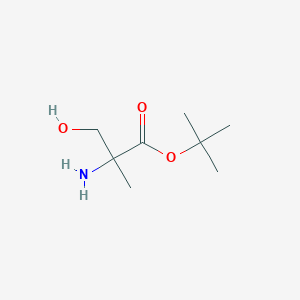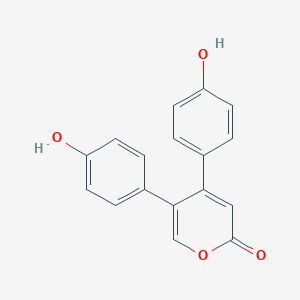
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with two hydroxyphenyl groups, which contribute to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one.
Substitution: Halogenated phenyl derivatives.
科学研究应用
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
作用机制
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the target proteins .
相似化合物的比较
Similar Compounds
Bisphenol A (2,2-bis(4-hydroxyphenyl)propane): Known for its use in plastics but has endocrine-disrupting properties.
4,5-diarylthiophene-2-carboxylic acid derivatives: Similar structural motifs but different functional groups and applications
Uniqueness
4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one is unique due to its pyran ring structure, which imparts distinct chemical and physical properties compared to other bisphenol derivatives.
属性
分子式 |
C17H12O4 |
|---|---|
分子量 |
280.27 g/mol |
IUPAC 名称 |
4,5-bis(4-hydroxyphenyl)pyran-2-one |
InChI |
InChI=1S/C17H12O4/c18-13-5-1-11(2-6-13)15-9-17(20)21-10-16(15)12-3-7-14(19)8-4-12/h1-10,18-19H |
InChI 键 |
OCFJBOMVRVEDTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=O)OC=C2C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


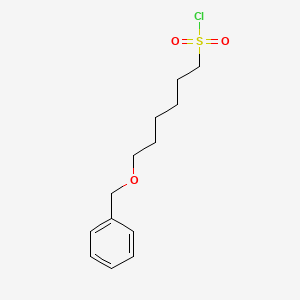
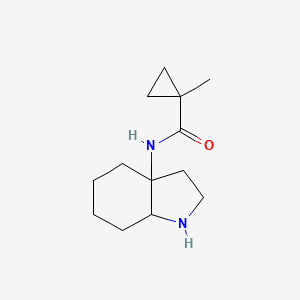
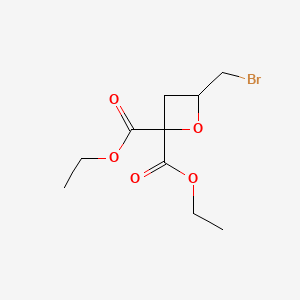
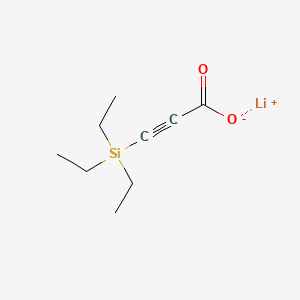
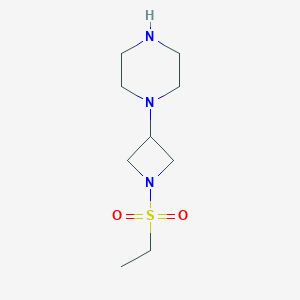
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13491864.png)
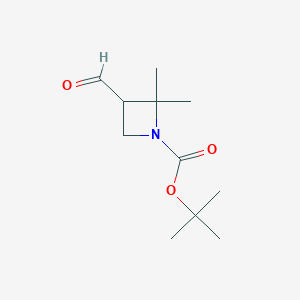
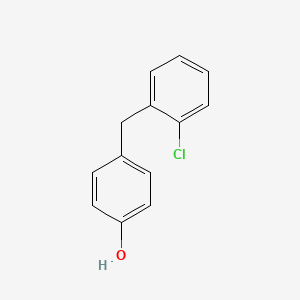
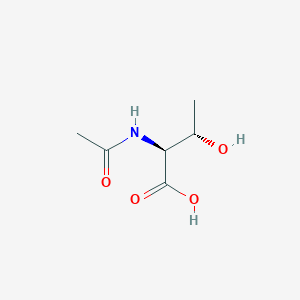
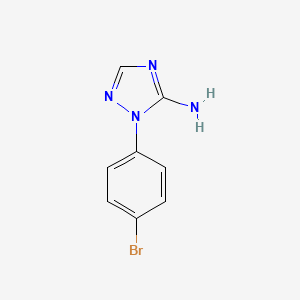
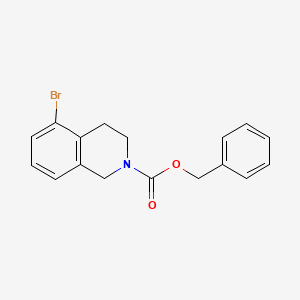
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
